molecular formula C11H15ClN2O2 B13487179 (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride

(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No.: B13487179
M. Wt: 242.70 g/mol
InChI Key: HLNYSJIVWQQRNR-ABKGKFHGSA-N
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Description

The compound (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a dihydroindole substituent. Its molecular formula is C₁₁H₁₃N₂O₂·HCl, with a molecular weight of 256.70 g/mol (calculated from ). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Structurally, the dihydroindole moiety (a partially saturated indole ring) distinguishes it from aromatic indole-containing analogs. Synthesis protocols for related compounds, such as one-step adaptations with purity verification via ¹H NMR and HPLC-MS, are documented in and , suggesting analogous routes for this compound.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,7,9,13H,5-6,12H2,(H,14,15);1H/t7?,9-;/m0./s1

InChI Key

HLNYSJIVWQQRNR-ABKGKFHGSA-N

Isomeric SMILES

C1C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1C(C2=CC=CC=C2N1)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and amino acids.

    Reaction Conditions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.

    Automated Purification Systems: These systems are used to streamline the purification process, reducing the time and cost associated with manual purification methods.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring or the amino acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
(2S)-2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride 2-oxo-dihydroindole C₁₁H₁₁N₂O₃·HCl 278.68 Oxo group increases polarity and hydrogen-bonding potential
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride 5-fluoro-indole C₁₁H₁₂ClFN₂O₂ 254.68 Fluorine enhances electronegativity and metabolic stability
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride Phenylazo-phenyl C₁₅H₁₅N₃O₂·HCl 313.77 Bulky azo group introduces steric hindrance and UV activity
L-Histidine monohydrochloride monohydrate Imidazole-5-yl C₆H₁₂ClN₃O₃ 209.63 Imidazole ring enables metal coordination and buffering capacity
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid (Cl-NQTrp) Chloro-dioxonaphthyl C₂₀H₁₄ClN₂O₄ 381.79 Extended π-system for potential intercalation

Detailed Analysis of Key Differences

Dihydroindole vs. Oxo-Dihydroindole

The oxo-substituted analog (C₁₁H₁₁N₂O₃·HCl) introduces a ketone at the 2-position of the dihydroindole ring, increasing polarity and hydrogen-bonding capacity compared to the non-oxo parent compound. This modification could enhance solubility but may reduce membrane permeability in biological systems .

Fluorine Substitution (5-Fluoro-Indole)

Fluorine’s inductive effects also mitigate oxidative metabolism, increasing in vivo half-life .

Azo-Functionalized Analog

The phenylazo-phenyl derivative (C₁₅H₁₅N₃O₂·HCl) adds a diazenyl group, creating a conjugated system with strong UV-Vis absorption. This property is advantageous in photodynamic therapy or as a spectroscopic probe. However, steric bulk may limit bioavailability .

Imidazole vs. Indole Derivatives

L-Histidine monohydrochloride (C₆H₁₂ClN₃O₃) replaces the dihydroindole with an imidazole ring, enabling metal coordination (e.g., zinc in enzymatic sites) and pH buffering. This contrasts with the indole’s role in π-π stacking or cation-π interactions .

Chloro-Dioxonaphthyl Hybrid

Cl-NQTrp (C₂₀H₁₄ClN₂O₄) incorporates a naphthoquinone moiety, enabling redox activity and intercalation into DNA or protein structures. This extended aromatic system may confer antitumor properties but raises toxicity concerns .

Biological Activity

(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and neuroprotective effects, supported by various studies and data.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H12N2O2
Molar Mass204.23 g/mol
Density1.245 g/cm³
Melting Point73-77 °C
Solubility in Water11.4 g/L (25°C)

Antibacterial Activity

Research indicates that (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid exhibits significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial efficacy .

Case Study: Antibacterial Efficacy

A study conducted on several indole derivatives highlighted the effectiveness of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid against Gram-positive and Gram-negative bacteria. The results indicated that this compound not only inhibited bacterial growth but also resulted in complete bacterial death within a specified time frame .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against strains such as Candida albicans. The MIC for C. albicans was reported at approximately 0.0048 mg/mL, suggesting that it could be a potential candidate for antifungal therapies .

Neuroprotective Effects

Emerging research suggests that (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid may also have neuroprotective effects. It has been implicated in modulating neurotransmitter systems and may play a role in protecting neuronal cells from oxidative stress and apoptosis.

The neuroprotective effects are thought to be mediated through the modulation of G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways involved in neuronal survival and function . This mechanism is particularly relevant in the context of neurodegenerative diseases.

Summary of Research Findings

The biological activities of this compound can be summarized as follows:

Activity TypeTarget Organisms/CellsMIC/Effects
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
AntifungalCandida albicans0.0048 mg/mL
NeuroprotectiveNeuronal cellsModulates GPCR signaling

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